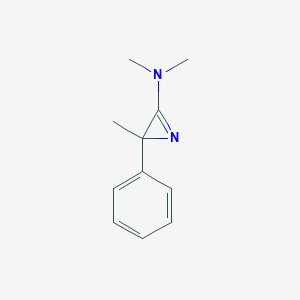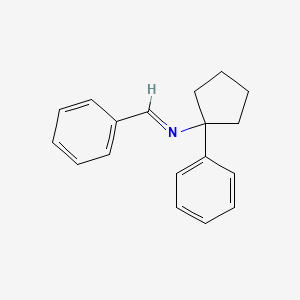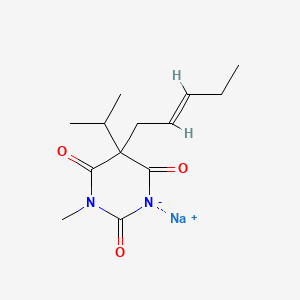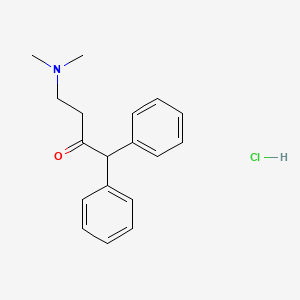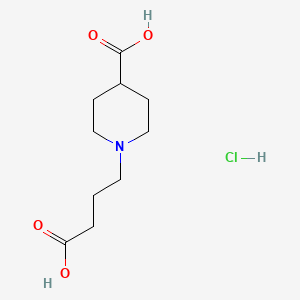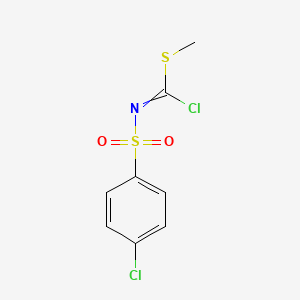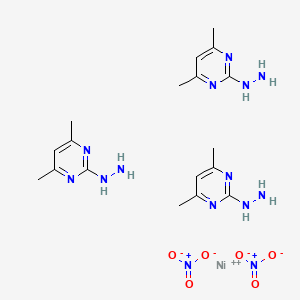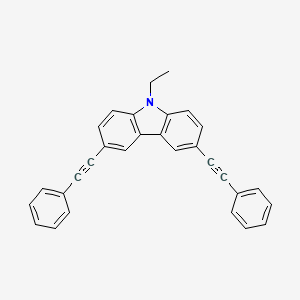
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine is an organic compound that features both azido and nitro functional groups attached to a phenyl ring, along with a hexane-1,6-diamine backbone
Métodos De Preparación
The synthesis of N1-(4-Azido-2-nitrophenyl)hexane-1,6-diamine typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the azido group through a substitution reaction. The final step involves the attachment of the hexane-1,6-diamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The azido group can be reduced to an amine, often using hydrogenation or other reducing agents.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a photoaffinity label to study protein interactions and functions.
Industry: It can be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N1-(4-Azido-2-nitrophenyl)hexane-1,6-diamine involves its ability to form covalent bonds with target molecules upon activation. The azido group can be photoactivated to form a highly reactive nitrene intermediate, which can then insert into C-H or N-H bonds of target molecules. This allows the compound to act as a crosslinker, facilitating the study of molecular interactions and pathways .
Comparación Con Compuestos Similares
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine can be compared to other azido and nitro-containing compounds, such as:
4-Azido-2-nitroaniline: Similar in structure but lacks the hexane-1,6-diamine moiety.
4-Azido-2-nitrophenol: Contains a hydroxyl group instead of the hexane-1,6-diamine moiety.
Propiedades
Número CAS |
64309-09-7 |
|---|---|
Fórmula molecular |
C12H18N6O2 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
N'-(4-azido-2-nitrophenyl)hexane-1,6-diamine |
InChI |
InChI=1S/C12H18N6O2/c13-7-3-1-2-4-8-15-11-6-5-10(16-17-14)9-12(11)18(19)20/h5-6,9,15H,1-4,7-8,13H2 |
Clave InChI |
IKPSYJQFMDSLGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


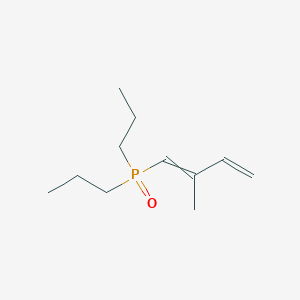
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)

